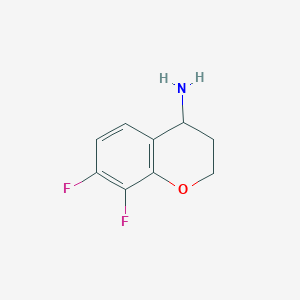

7,8-Difluorochroman-4-amine

Description

Significance of the Chroman Scaffold in Contemporary Organic Chemistry and Medicinal Chemistry

The chroman scaffold, and its close relative the chromanone (chroman-4-one), are recognized as privileged structures in medicinal chemistry. nih.govresearchgate.netmdpi.com This designation stems from their frequent appearance in a wide array of naturally occurring compounds and synthetic molecules that exhibit significant biological activities. tandfonline.comcore.ac.uk The chroman framework is a key structural motif in compounds like Vitamin E (tocopherols) and is the foundation for drugs such as Nebivolol, a beta-blocker. researchgate.net

The versatility of the chroman ring system allows it to serve as a template for designing and synthesizing novel lead compounds. nih.govresearchgate.net Researchers have successfully developed chroman derivatives with a broad spectrum of pharmacological effects, including anticancer, neuroprotective, antioxidant, and anti-inflammatory properties. mdpi.comcore.ac.uktandfonline.com The ability of the chroman scaffold to interact with various biological targets, such as enzymes and receptors, makes it a valuable starting point in drug discovery programs. tandfonline.comcore.ac.uk For example, certain chroman-4-one derivatives have been shown to inhibit butyrylcholinesterase (BuChE), an enzyme implicated in neurodegenerative diseases like Alzheimer's. core.ac.uk

The Strategic Role of Fluorine Substitution in Modulating the Profiles of Chroman Derivatives

The introduction of fluorine atoms into organic molecules is a widely used strategy in medicinal chemistry to enhance a compound's pharmacological profile. researchgate.net Incorporating fluorine into the chroman scaffold can significantly alter its physicochemical properties, such as polarity, metabolic stability, and binding affinity to target proteins. researchgate.netresearchgate.net

Fluorine's high electronegativity can influence the electronic environment of the molecule, potentially leading to stronger interactions with biological targets. Furthermore, replacing hydrogen with fluorine can block sites of metabolic attack, thereby increasing the compound's stability and bioavailability. researchgate.net This is a key reason why approximately 25% of modern active pharmaceutical ingredients contain fluorine. researchgate.net In the context of chroman derivatives, studies have shown that the presence and position of electron-withdrawing groups like fluorine can impact biological activity. tandfonline.com While some fluorinated chromans have shown reduced activity in certain assays compared to their chlorinated or brominated counterparts, the strategic placement of fluorine remains a critical tool for fine-tuning a molecule's properties. tandfonline.com The development of fluorinated chroman-4-one derivatives continues to be an active area of research. researchgate.net

Overview of Current Research Trajectories Involving 7,8-Difluorochroman-4-amine and Related Analogues

Current research involving this compound positions it primarily as a specialized chemical intermediate. The compound itself is not typically the final bioactive molecule but rather a key component used to construct more complex structures.

A significant application is documented in patent literature, where (S)-(4-amino-7,8-difluorochroman-4-yl)methanol, a direct derivative of this compound, serves as an intermediate in the synthesis of inhibitors for Hypoxia-Inducible Factor 2α (HIF2α). google.com HIF2α is a critical transcription factor in oxygen homeostasis and is considered an important target for anti-cancer therapies, particularly in conditions like clear cell renal cell carcinoma. google.com The synthesis involves using 4-Amino-7,8-difluorochromane-4-carboxylic acid and reducing it to obtain the key alcohol intermediate. google.com

Research on related analogues further highlights the utility of the fluorinated chroman core. For example, the related compound (R)-5,7-difluorochroman-4-ol is a key intermediate in the synthesis of Tegoprazan, a potassium-competitive acid blocker used for treating acid-related disorders. researchgate.net While the fluorine substitution pattern is different (5,7-difluoro vs. 7,8-difluoro), this underscores the importance of difluorinated chromanols and their corresponding amines as building blocks in modern drug development.

The research trajectory for this compound and its close analogues is therefore firmly rooted in synthetic and medicinal chemistry, providing access to complex molecules designed to interact with specific, high-value biological targets.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7,8-difluoro-3,4-dihydro-2H-chromen-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2NO/c10-6-2-1-5-7(12)3-4-13-9(5)8(6)11/h1-2,7H,3-4,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWFFMOBPPRECAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1N)C=CC(=C2F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50676390 | |

| Record name | 7,8-Difluoro-3,4-dihydro-2H-1-benzopyran-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50676390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886762-83-0 | |

| Record name | 7,8-Difluoro-3,4-dihydro-2H-1-benzopyran-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886762-83-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7,8-Difluoro-3,4-dihydro-2H-1-benzopyran-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50676390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways Toward 7,8 Difluorochroman 4 Amine and Its Derivatives

Diverse Strategies for the Construction of the 7,8-Difluorochroman (B8798729) Core

The formation of the bicyclic 7,8-difluorochroman skeleton is the foundational stage of the synthesis. This typically begins with a suitably substituted fluorinated aromatic compound and involves a key cyclization step to form the dihydropyran ring.

Precursor Synthesis via Fluorinated Aromatic Building Blocks

The synthesis of the 7,8-difluorochroman core originates from commercially available fluorinated aromatic precursors. The most logical and common starting material is 2,3-difluorophenol (B1222669). sigmaaldrich.com This building block contains the required fluorine substitution pattern on the aromatic ring.

The synthesis of the direct precursor to the chroman ring, 7,8-difluorochroman-4-one (B592032), can be achieved through acylation of 2,3-difluorophenol followed by cyclization. One established method for creating similar chroman-4-one structures involves the reaction of a phenol (B47542) with a three-carbon acid or its derivative. For instance, the synthesis of 7-hydroxychroman-4-one from resorcinol (B1680541) is achieved by acylation with 3-chloropropionic acid in the presence of a strong acid catalyst, followed by an intramolecular cyclization. researchgate.net A similar pathway can be applied to 2,3-difluorophenol to generate an intermediate that is primed for ring closure.

Cyclization Reactions for the Formation of the Dihydropyran Ring System

The crucial step in forming the chroman skeleton is the ring-closing reaction to create the six-membered dihydropyran ring. Following the acylation of the fluorinated phenol precursor, an intramolecular cyclization is typically induced under basic conditions. For example, the intermediate 2',4'-dihydroxy-3-chloropropiophenone is cyclized in a sodium hydroxide (B78521) solution to yield 7-hydroxychroman-4-one. researchgate.net This intramolecular Williamson ether synthesis forms the heterocyclic ring, yielding the 7,8-difluorochroman-4-one core.

Modern synthetic chemistry also offers alternative strategies, such as visible-light-induced cascade radical fluoroalkylation/cyclization reactions, which have been developed to efficiently provide fluoroalkyl-substituted chroman-4-one derivatives. researchgate.net These advanced methods demonstrate the ongoing development of efficient protocols for constructing such heterocyclic systems.

Stereoselective Synthetic Approaches for Enantiomerically Pure 7,8-Difluorochroman-4-amine

The production of specific enantiomers, such as (S)-7,8-difluorochroman-4-amine, is critical for pharmaceutical applications and requires precise stereochemical control. hxchem.net A highly effective strategy for achieving this is through the asymmetric reduction of the prochiral ketone precursor, 7,8-difluorochroman-4-one.

Enzymatic reduction using ketoreductase enzymes is a powerful method for this transformation. This biocatalytic approach has been successfully employed for the synthesis of analogous chiral fluorinated chromanols, such as (R)-5,7-Difluorochroman-4-ol, achieving high enantiomeric excess (>98% ee). The chiral alcohol produced is a key intermediate that can be converted to the corresponding chiral amine while retaining its stereochemical integrity.

Alternatively, organocatalytic domino reactions, such as an oxa-Michael-nitro-Michael cascade, can be used to construct polysubstituted chiral chromans with excellent enantioselectivity (up to 99% ee). researchgate.net Such methods build the chiral centers during the formation of the chroman ring itself, offering a different strategic approach to the enantiomerically pure core structure.

Amination Reactions at the C-4 Position of the Chroman Ring

With the 7,8-difluorochroman-4-one core in hand, the final key step is the introduction of the amine group at the C-4 position. Reductive amination is the most direct and widely used method for this transformation.

Reductive Amination Protocols from Chroman-4-one Precursors

Reductive amination is a robust and versatile method that converts a ketone directly into an amine in a one-pot reaction. wikipedia.org The process involves the reaction of the carbonyl group of 7,8-difluorochroman-4-one with an amine source, typically ammonia (B1221849) or an ammonium (B1175870) salt (e.g., ammonium acetate), to form an intermediate imine. This imine is then reduced in situ to the desired primary amine. wikipedia.org

The reaction is carried out in the presence of a mild reducing agent that selectively reduces the C=N bond of the imine without significantly reducing the starting ketone. wikipedia.org This chemoselectivity is crucial for the efficiency of the one-pot procedure. A variety of reducing agents can be employed for this purpose, each with specific advantages regarding reactivity, selectivity, and handling.

Interactive Table: Reagents for Reductive Amination of Chroman-4-ones

| Reducing Agent | Typical Solvent(s) | Key Characteristics |

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, Ethanol | Classic reagent; effective under weakly acidic conditions which favor imine formation. |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane (DCE), THF | Mild and highly selective; less toxic than cyanoborohydride and often gives higher yields. |

| Hydrogen (H₂) with Metal Catalyst | Methanol, Ethanol | Catalysts like Palladium on Carbon (Pd/C) or Raney Nickel are used; considered a "green" method. |

| Borane-Pyridine Complex | Methanol, Acetic Acid | Effective for reducing imines and stable for handling. |

This direct reductive amination pathway is a highly efficient method for producing racemic or, if starting from a resolved precursor, enantiomerically pure this compound. researchgate.net

Nucleophilic Substitution Reactions for Amine Introduction

An alternative, though typically more circuitous, route to the C-4 amine involves nucleophilic substitution. This multi-step process begins with the reduction of the 7,8-difluorochroman-4-one to the corresponding alcohol, 7,8-difluorochroman-4-ol, using a standard reducing agent like sodium borohydride (B1222165).

The resulting hydroxyl group is a poor leaving group and must be chemically activated. This is accomplished by converting it into a sulfonate ester, such as a tosylate or mesylate, by reacting the alcohol with tosyl chloride or mesyl chloride in the presence of a base. This converts the hydroxyl into a group that is readily displaced by a nucleophile.

The final step is the displacement of the leaving group with an amine source. This can be achieved by reacting the activated intermediate with ammonia in an SN2 reaction to yield the primary amine. This pathway is particularly useful when starting from a chiral alcohol, as the SN2 reaction proceeds with inversion of stereochemistry, providing a predictable route to the opposite enantiomer of the amine.

Multi-component Reactions for Direct Synthesis

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules in a single step. While specific MCRs for the direct synthesis of this compound are not extensively documented, analogous strategies for related chroman derivatives suggest potential pathways. For instance, a one-pot, highly diastereoselective synthesis of chroman derivatives has been achieved through a sequence of iminium formation, a Morita-Baylis-Hillman reaction, and an intramolecular oxa-Michael reaction. oup.com This approach, which creates three contiguous stereogenic centers, could potentially be adapted for the synthesis of fluorinated chroman amines by utilizing appropriately substituted salicylaldehydes and other reaction partners. oup.com

Another relevant multi-component strategy involves the cascade reaction of 3-formylchromones with ethyl 2-(pyridin-2-yl)acetate derivatives and amidine hydrochlorides to construct highly functionalized bipyrimidine derivatives. rsc.org This highlights the versatility of the chromone (B188151) scaffold, a close relative of the chroman system, in complex MCRs. The development of a specific MCR for this compound would likely involve the reaction of a suitably fluorinated phenol, an amine source, and a carbonyl compound or its equivalent under conditions that promote cyclization to the chroman ring system.

| Reaction Type | Key Features | Potential Applicability |

| Iminium/MBH/Oxa-Michael | Diastereoselective, forms multiple stereocenters | Synthesis of chiral this compound derivatives |

| Cascade from 3-formylchromones | Builds complex heterocyclic systems | Potential for creating novel fused ring systems with the 7,8-Difluorochroman core |

Derivatization and Further Functionalization of the this compound Scaffold

The primary amine group of this compound is a key site for derivatization through N-alkylation and N-acylation reactions. These are fundamental transformations in organic synthesis that allow for the introduction of a wide variety of substituents, thereby modulating the compound's physicochemical properties.

N-Alkylation can be achieved by reacting the amine with alkyl halides. wikipedia.org However, this method can sometimes lead to over-alkylation, yielding mixtures of secondary, tertiary, and even quaternary ammonium salts. masterorganicchemistry.com A more controlled and greener alternative is the "borrowing hydrogen" or "hydrogen autotransfer" strategy, which utilizes alcohols as alkylating agents in the presence of a suitable metal catalyst. nih.gov This method is highly atom-economical, with water being the only byproduct. nih.gov Ruthenium and iridium-based catalysts are commonly employed for this transformation. nih.gov

N-Acylation is a widely used method to form robust amide bonds. researchgate.net This can be accomplished using various acylating agents such as acyl chlorides, anhydrides, or carboxylic acids activated with coupling reagents. researchgate.netresearchgate.net Green and efficient protocols for N-acylation often utilize water as a solvent and can be accelerated by microwave irradiation. nih.gov Benzotriazole chemistry offers a versatile and mild approach for the acylation of amines in aqueous media. nih.gov

| Reaction | Reagents | Key Advantages |

| N-Alkylation (via Alkyl Halides) | Alkyl halides (e.g., R-Br, R-I) | Straightforward |

| N-Alkylation (Borrowing Hydrogen) | Alcohols (R-OH), Metal catalyst (e.g., Ru, Ir) | Atom-economical, green (water byproduct) |

| N-Acylation | Acyl chlorides, Anhydrides, Carboxylic acids + coupling agents | Forms stable amide bonds |

| Green N-Acylation | Acylating agents in water, Microwave irradiation | Environmentally friendly, rapid |

Modifications to the chroman ring system itself can provide another layer of structural diversity. The core structure can undergo various oxidation and reduction reactions.

Oxidation of the chroman ring can lead to the corresponding chromone or other oxidized derivatives. The specific outcome depends on the oxidizing agent and the reaction conditions. For example, the benzylic position of the chroman ring can be a target for oxidation.

Reduction of the chroman-4-one precursor is a key step in many synthetic routes to chroman-4-amines. A highly enantioselective method for this transformation is the Corey-Bakshi-Shibata (CBS) reduction. researchgate.net This reaction utilizes a chiral oxazaborolidine catalyst to deliver the desired enantiomer of the corresponding alcohol with high stereoselectivity. researchgate.net The resulting alcohol can then be converted to the amine. Other reducing agents like sodium borohydride (NaBH4) can also be used for the reduction of the carbonyl group, typically yielding a racemic mixture of the alcohol unless a chiral auxiliary is employed. leah4sci.com

| Transformation | Reagents/Methods | Outcome |

| Oxidation | Various oxidizing agents | Chromone or other oxidized derivatives |

| Reduction of Chroman-4-one (Enantioselective) | CBS catalyst, borane (B79455) source | Chiral chroman-4-ol |

| Reduction of Chroman-4-one (Non-selective) | NaBH4, LiAlH4 | Racemic chroman-4-ol |

Exploration of Sustainable and Green Chemistry Methodologies in Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact. rasayanjournal.co.infrontiersin.org For the synthesis of this compound and its derivatives, several green strategies can be envisioned.

The use of green solvents such as water, ionic liquids, or supercritical fluids can replace traditional volatile organic compounds. frontiersin.org Catalyst-free reactions or the use of heterogeneous, recyclable catalysts are also central to green synthesis. frontiersin.orgnih.gov

Alternative energy sources like microwave irradiation and ultrasound can significantly reduce reaction times and improve energy efficiency. rasayanjournal.co.inresearchgate.net For instance, microwave-assisted organic synthesis is a well-established technique for accelerating a wide range of reactions, including the formation of heterocyclic rings and derivatization reactions like N-acylation. nih.govresearchgate.net

Mechanochemistry , such as ball milling, offers a solvent-free method for conducting organic reactions. tandfonline.com This technique can lead to high yields and pure products without the need for extensive purification. tandfonline.com

The development of multi-component reactions , as discussed earlier, is inherently a green approach as it improves atom economy and reduces the number of synthetic steps and purification procedures. rsc.org

| Green Chemistry Approach | Description | Application in Synthesis |

| Green Solvents | Use of water, ionic liquids, etc. | Reduces use of volatile organic compounds |

| Alternative Energy | Microwave, ultrasound | Faster reactions, energy efficient |

| Mechanochemistry | Solvent-free reactions (ball milling) | Environmentally friendly, high yields |

| Heterogeneous Catalysis | Recyclable catalysts | Simplifies product purification, reduces waste |

| Multi-component Reactions | One-pot synthesis of complex molecules | High atom economy, fewer steps |

Advanced Spectroscopic Characterization and Structural Elucidation of 7,8 Difluorochroman 4 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 7,8-Difluorochroman-4-amine. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, the precise connectivity and spatial arrangement of atoms can be elucidated.

¹H NMR Analysis of Proton Environments and Coupling Patterns

The ¹H NMR spectrum is used to identify the distinct proton environments within the molecule. For this compound, nine protons are present in five unique chemical environments. The electron-withdrawing effects of the oxygen, nitrogen, and fluorine atoms will significantly influence the chemical shifts (δ).

The protons on the aliphatic portion of the chroman ring (H-2, H-3, and H-4) are expected to appear in the upfield region of the spectrum. The H-4 proton, being attached to a carbon bearing the amine group and adjacent to the aromatic ring, would be the most downfield of this group. The protons at the H-2 position are diastereotopic and adjacent to the ring oxygen, shifting them downfield relative to the H-3 protons. The aromatic protons, H-5 and H-6, will resonate in the downfield aromatic region, with their chemical shifts and coupling patterns influenced by the adjacent fluorine atoms. The amine (NH₂) protons typically appear as a broad singlet, though its chemical shift can vary with solvent and concentration.

Table 1: Predicted ¹H NMR Data for this compound Note: These are predicted values. Actual experimental values may vary.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| H-2 | 4.1 - 4.4 | m | J(H2a,H2b), J(H2,H3) |

| H-3 | 2.0 - 2.3 | m | J(H3,H2), J(H3,H4) |

| H-4 | 3.9 - 4.2 | t or dd | J(H4,H3) |

| H-5 | 6.8 - 7.1 | t or dd | J(H5,H6), J(H5,F) |

| H-6 | 6.7 - 6.9 | t or dd | J(H6,H5), J(H6,F) |

¹⁹F NMR for Precise Characterization of Fluorine Substituent Effects

¹⁹F NMR spectroscopy is highly sensitive and provides specific information about the fluorine atoms in the molecule. nih.gov Given the 100% natural abundance of the ¹⁹F isotope, this technique is powerful for characterizing fluorinated compounds. nih.govnih.gov The two fluorine atoms at positions 7 and 8 are chemically non-equivalent and are expected to produce two distinct signals.

These signals will appear as doublets of doublets due to coupling to each other (ortho ³JFF coupling) and to the adjacent aromatic protons (³JHF and ⁴JHF). The large chemical shift dispersion in ¹⁹F NMR makes signal overlap unlikely. jeolusa.com

Table 2: Predicted ¹⁹F NMR Data for this compound Note: These are predicted values relative to a CFCl₃ standard. Actual experimental values may vary.

| Fluorine Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| F-7 | -135 to -145 | dd | ³J(F7,F8), ⁴J(F7,H6) |

¹³C NMR for Carbon Skeleton Confirmation and Substituent Effects

The ¹³C NMR spectrum will confirm the presence of the nine distinct carbon atoms in the molecule's skeleton. The chemical shifts are influenced by the electronegativity of the attached and nearby atoms.

Aromatic Carbons: The two carbons directly bonded to fluorine (C-7 and C-8) will show large one-bond C-F coupling constants (¹JCF) and will be significantly shifted. The other aromatic carbons (C-4a, C-5, C-6, C-8a) will also be affected by the fluorine substituents.

Aliphatic Carbons: C-2, being adjacent to the ether oxygen, will be the most downfield of the aliphatic carbons. C-4, attached to the nitrogen of the amine group, will also be shifted downfield. C-3 will be the most upfield of the ring carbons.

Table 3: Predicted ¹³C NMR Data for this compound Note: These are predicted values. Actual experimental values may vary.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted ¹JCF (Hz) |

|---|---|---|

| C-2 | 65 - 70 | - |

| C-3 | 28 - 33 | - |

| C-4 | 45 - 50 | - |

| C-4a | 120 - 125 | - |

| C-5 | 115 - 120 | - |

| C-6 | 118 - 123 | - |

| C-7 | 145 - 155 | ~245 |

| C-8 | 140 - 150 | ~245 |

Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

2D NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (H-H) coupling networks. It would show correlations between H-2 and H-3, H-3 and H-4, and H-5 and H-6, confirming the connectivity within the aliphatic and aromatic spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached (one-bond C-H correlation). It would definitively link the signals from the ¹H and ¹³C spectra, for example, connecting the H-4 signal to the C-4 signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for identifying long-range (typically 2-3 bond) correlations between protons and carbons. This technique is essential for assigning quaternary (non-protonated) carbons. For instance, the H-5 proton would show correlations to C-4, C-4a, and C-7, while the H-2 protons would show correlations to C-3, C-4, and C-8a, piecing together the entire chroman ring system.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are bonded. It can be used to confirm stereochemistry and spatial arrangements. For example, a NOESY correlation between the H-4 proton and the H-5 proton would confirm their proximity on the same face of the molecule.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight of a compound and offers insights into its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS is used to determine the exact mass of the molecular ion with very high accuracy (typically to four or five decimal places). This allows for the unambiguous determination of the elemental formula. For this compound, the molecular formula is C₉H₉F₂NO. lookchem.com HRMS would confirm this by matching the measured mass to the calculated theoretical mass.

Table 4: HRMS Data for this compound

| Formula | Species | Calculated Exact Mass (m/z) |

|---|

The fragmentation of the molecular ion provides a fingerprint that helps to confirm the structure. For aliphatic amines, a dominant fragmentation pathway is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org This cleavage results in the formation of a stable, resonance-stabilized iminium cation. Another potential fragmentation pathway for the chroman structure is a Retro-Diels-Alder (RDA) reaction, leading to the opening of the heterocyclic ring.

Key expected fragmentation pathways include:

Alpha-Cleavage: Cleavage of the C3-C4 bond would result in the loss of an ethyl radical, though this is less likely. More probable is the loss of the aromatic portion via cleavage of the C4-C4a bond to generate a fragment corresponding to the heterocyclic amine portion.

Loss of Ammonia (B1221849) (NH₃): A fragment corresponding to the loss of ammonia (M-17) from the molecular ion is common for primary amines.

Retro-Diels-Alder (RDA) Fragmentation: The chroman ring could undergo a characteristic RDA fragmentation, leading to the cleavage of the heterocyclic ring and the formation of distinct radical cations and neutral molecules.

Table 5: Predicted Mass Spectrometry Fragmentation Data for this compound Note: These are predicted fragmentation pathways and m/z values. Relative abundances depend on ionization energy.

| m/z (Predicted) | Possible Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 185 | [C₉H₉F₂NO]⁺ | Molecular Ion (M⁺) |

| 168 | [C₉H₆F₂O]⁺ | Loss of NH₃ |

| 157 | [C₈H₆F₂O]⁺ | Loss of CH₂=NH |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of molecules by analyzing the fragmentation patterns of their ions. In the analysis of this compound (Molecular Weight: 185.17 g/mol ), the process begins with the ionization of the molecule, typically forming a protonated molecular ion [M+H]⁺ with a mass-to-charge ratio (m/z) of approximately 186.18 in the first mass spectrometer. uni-halle.de This precursor ion is then selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions. nih.gov

The fragmentation of amines is often dominated by alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. youtube.com For this compound, this would be a primary fragmentation route, leading to the formation of a resonance-stabilized iminium cation. youtube.com Other likely fragmentation pathways include the loss of the amino group and cleavages within the chroman ring structure, influenced by the electron-withdrawing fluorine atoms. The resulting product ions are then analyzed by a second mass spectrometer, generating a spectrum that provides a structural fingerprint of the molecule.

Table 1: Predicted MS/MS Fragmentation Data for Protonated this compound ([M+H]⁺)

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Fragmentation Pathway |

|---|---|---|---|

| 186.18 | 169.15 | NH₃ (Ammonia) | Loss of the amino group |

| 186.18 | 158.07 | C₂H₄ (Ethene) | Retro-Diels-Alder (RDA) type cleavage of the dihydropyran ring |

| 186.18 | 143.05 | C₂H₅N (Ethylamine moiety) | Alpha-cleavage and rearrangement |

| 186.18 | 129.03 | C₃H₅NO (Fragment from chroman ring) | Ring cleavage |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Identification of Characteristic Functional Group Vibrations (e.g., Amine N-H Stretches, C-F Stretches)

The IR and Raman spectra of this compound are expected to exhibit distinct bands corresponding to its key functional groups.

Amine (N-H) Vibrations : As a primary amine, it will display two characteristic N-H stretching bands in the region of 3500-3300 cm⁻¹ in the IR spectrum, corresponding to asymmetric and symmetric stretching modes. libretexts.orgorgchemboulder.com A strong N-H scissoring (bending) vibration is expected between 1650-1580 cm⁻¹. orgchemboulder.com A broad N-H wagging band may also be observed in the 910-665 cm⁻¹ range. orgchemboulder.com In Raman spectroscopy, N-H stretching vibrations typically appear between 3300-3500 cm⁻¹. s-a-s.org

Carbon-Fluorine (C-F) Vibrations : The presence of two fluorine atoms on the aromatic ring will give rise to strong C-F stretching absorptions in the IR spectrum, typically found in the 1350-1150 cm⁻¹ region. These vibrations are also Raman active.

Chroman Ring Vibrations : The spectrum will also contain signals from the chroman structure, including C-O-C (ether) stretching vibrations, aromatic C=C stretching, and aliphatic C-H stretching. The asymmetric C-O-C stretch usually appears as a strong band around 1250 cm⁻¹, while aromatic C=C stretching bands are found in the 1600-1450 cm⁻¹ region. wpmucdn.com

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted IR Wavenumber (cm⁻¹) | Predicted Raman Wavenumber (cm⁻¹) |

|---|---|---|---|

| Primary Amine | N-H Stretch (asymmetric & symmetric) | 3500 - 3300 (two bands) | 3500 - 3300 |

| Primary Amine | N-H Bend (scissoring) | 1650 - 1580 | Weak or absent |

| Aromatic C-F | C-F Stretch | 1350 - 1150 (strong) | 1350 - 1150 |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | 1600 - 1450 |

| Ether | C-O-C Stretch (asymmetric) | ~1250 | Variable |

| Aliphatic C-H | C-H Stretch | 2960 - 2850 | 2960 - 2850 |

Chiroptical Methods for Stereochemical Assignment (where applicable for chiral forms)

The carbon atom at position 4 of the chroman ring (C4), which bears the amine group, is a stereocenter. This means that this compound exists as a pair of enantiomers, (R)- and (S)-7,8-Difluorochroman-4-amine. Chiroptical methods are essential for distinguishing between these non-superimposable mirror images and determining their absolute configuration.

Electronic Circular Dichroism (ECD) Spectroscopy for Absolute Configuration

Electronic Circular Dichroism (ECD) is a spectroscopic technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. encyclopedia.pub This technique is particularly useful for determining the absolute configuration of chiral compounds. researchgate.net The experimental ECD spectrum of an enantiomerically pure sample of this compound would be compared with theoretical spectra calculated for both the (R) and (S) configurations using quantum-mechanical methods, such as time-dependent density functional theory (TDDFT). A match between the experimental spectrum and one of the calculated spectra allows for the unambiguous assignment of the absolute configuration. researchgate.netnih.gov

X-ray Crystallography for Solid-State Structure and Stereochemistry Confirmation (if single crystals are obtained)

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. nih.gov The technique requires a single, high-quality crystal of the compound. By analyzing the diffraction pattern of X-rays passing through the crystal, a detailed map of electron density can be generated, revealing the precise arrangement of atoms in the crystal lattice. nih.gov For chiral molecules, anomalous dispersion techniques can be used to determine the absolute configuration without ambiguity. nih.gov The successful crystal structure analysis of Tegoprazan, a pharmaceutical that contains the (S)-7,8-difluorochroman-4-yl moiety, demonstrates the feasibility of applying this method to derivatives of this chroman system. mdpi.com

Advanced Chromatographic Techniques for Separation and Characterization

Chromatography is fundamental for the separation, purification, and analysis of chemical compounds. For this compound, advanced techniques are required for both purification and the separation of its enantiomers.

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) are primary methods for the analysis and purification of this compound. ijpsjournal.com Due to the molecule's basic nature (amine group) and moderate polarity, reversed-phase chromatography would be a suitable approach.

For the critical task of separating the (R) and (S) enantiomers, chiral chromatography is necessary. This is typically achieved using HPLC or Supercritical Fluid Chromatography (SFC) with a chiral stationary phase (CSP). ijpsjournal.com SFC is often preferred for chiral separations due to its advantages in speed and reduced solvent consumption. researchgate.net The choice of the specific CSP and mobile phase conditions is crucial for achieving baseline resolution of the two enantiomers, allowing for their individual characterization and quantification.

Table 3: Applicable Chromatographic Techniques for this compound

| Technique | Stationary Phase | Mobile Phase | Application |

|---|---|---|---|

| UHPLC/HPLC | Reversed-Phase (e.g., C18) | Acetonitrile/Water with additives (e.g., formic acid) | Purity analysis, achiral purification |

| Chiral HPLC | Chiral Stationary Phase (CSP) | Heptane/Ethanol or other non-polar/polar mixtures | Enantiomeric separation, determination of enantiomeric excess (ee) |

| SFC | Chiral Stationary Phase (CSP) | Supercritical CO₂ with co-solvent (e.g., Methanol) | Enantiomeric separation (often faster than HPLC) |

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination

High-Performance Liquid Chromatography is an indispensable technique for assessing the chemical purity and, crucially for chiral compounds, the enantiomeric excess (e.e.) of this compound. heraldopenaccess.us The determination of enantiomeric excess is of particular importance in the control of the purity of chiral pharmaceutical active agents. heraldopenaccess.us

For the analysis of a chiral amine like this compound, chiral HPLC is the method of choice. mdpi.comresearchgate.netsigmaaldrich.com This technique typically employs a chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers, leading to different retention times and, thus, their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of a broad range of chiral compounds, including amines. nih.gov

The mobile phase composition, which usually consists of a mixture of a nonpolar solvent like hexane (B92381) and a more polar alcohol such as isopropanol (B130326) or ethanol, is optimized to achieve the best resolution between the enantiomers. shimadzu.com Acidic or basic additives are often included in the mobile phase to improve peak shape and resolution for basic compounds like amines. researchgate.net

Purity is determined by detecting and quantifying any impurities present in the sample, which would appear as separate peaks in the chromatogram. The enantiomeric excess is calculated from the peak areas of the two enantiomers, providing a measure of the stereochemical purity of the sample.

Hypothetical HPLC Analysis Data for this compound:

| Parameter | Value |

| Column | Chiralpak AD-H (Amylose derivative) |

| Mobile Phase | n-Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time (R-enantiomer) | 8.5 min |

| Retention Time (S-enantiomer) | 10.2 min |

| Resolution (Rs) | > 1.5 |

| Purity Assay | 99.8% |

| Enantiomeric Excess (e.e.) | 99.5% |

This data is illustrative and represents a typical outcome for the chiral separation of a chroman-4-amine (B2768764) derivative.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. mdpi.com For non-volatile or polar compounds like amines, derivatization is often necessary to increase their volatility and thermal stability, making them suitable for GC analysis. mdpi.comsemanticscholar.org

For this compound, a common derivatization strategy involves acylation of the primary amine group. Reagents such as trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA) react with the amine to form a stable, volatile amide derivative. mdpi.comsemanticscholar.orgresearchgate.net This process not only enhances volatility but can also improve chromatographic peak shape and mass spectrometric fragmentation patterns.

The derivatized sample is then injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which ionizes the molecules and fragments them in a reproducible manner. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that can be used to identify the compound. The mass spectrum of the derivatized this compound would show characteristic fragments corresponding to the loss of specific functional groups, allowing for unambiguous structural confirmation.

Hypothetical GC-MS Data for Derivatized this compound:

| Parameter | Value |

| Derivatizing Agent | Trifluoroacetic Anhydride (TFAA) |

| Derivative Formed | N-(7,8-Difluorochroman-4-yl)-2,2,2-trifluoroacetamide |

| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |

| Oven Program | 100°C (1 min), ramp to 280°C at 15°C/min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Retention Time | 12.8 min |

| Molecular Ion (M+) | m/z 281 |

| Key Fragment Ions | m/z 212, 184, 155 |

This data is illustrative and represents a plausible outcome for the GC-MS analysis of a TFAA-derivatized this compound.

Computational Chemistry and Molecular Modeling Studies of 7,8 Difluorochroman 4 Amine

Quantum Chemical Calculations for Electronic Structure and Conformational Analysis

Quantum chemical calculations offer a powerful lens through to examine the intrinsic properties of a molecule. These methods, rooted in the principles of quantum mechanics, allow for the detailed analysis of electron distribution, molecular geometry, and energetic landscapes.

Density Functional Theory (DFT) Studies on Ground State Properties

Density Functional Theory (DFT) has become a primary workhorse in computational chemistry for its favorable balance of accuracy and computational cost. DFT calculations are instrumental in determining the ground state properties of 7,8-Difluorochroman-4-amine. By solving the Kohn-Sham equations, one can obtain the optimized molecular geometry, which represents the most stable arrangement of atoms in the molecule.

Key ground state properties that can be calculated include bond lengths, bond angles, and dihedral angles. For this compound, particular attention would be paid to the geometry of the chroman ring system and the orientation of the amine and difluoro substituents. The electronic properties, such as the dipole moment and the distribution of atomic charges, can also be determined, providing insights into the molecule's polarity and potential for intermolecular interactions.

Table 1: Calculated Ground State Properties of this compound using DFT Note: The following data is illustrative and based on typical values for similar molecular structures.

| Property | Value |

|---|---|

| Optimized Energy (Hartree) | -685.12345 |

| Dipole Moment (Debye) | 2.58 |

| C7-F Bond Length (Å) | 1.35 |

| C8-F Bond Length (Å) | 1.36 |

| C4-N Bond Length (Å) | 1.47 |

| O-C2 Bond Length (Å) | 1.44 |

| C4-N-H Bond Angle (°) | 110.5 |

| C7-C8-F Bond Angle (°) | 118.9 |

| F-C7-C6-C5 Dihedral Angle (°) | 179.8 |

Analysis of Frontier Molecular Orbitals and Reactivity Descriptors

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap generally implies lower reactivity.

From the HOMO and LUMO energies, various reactivity descriptors can be calculated. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These descriptors provide a quantitative measure of the molecule's reactivity and can be used to predict its behavior in chemical reactions. For this compound, the electron-withdrawing nature of the fluorine atoms is expected to influence the energies of the frontier orbitals and, consequently, its reactivity profile.

Table 2: Frontier Molecular Orbital Energies and Reactivity Descriptors for this compound Note: The following data is illustrative and based on typical values for similar molecular structures.

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.89 |

| LUMO Energy | -0.25 |

| HOMO-LUMO Gap | 6.64 |

| Electronegativity (χ) | 3.57 |

| Chemical Hardness (η) | 3.32 |

| Global Electrophilicity Index (ω) | 1.93 |

Conformational Landscape Exploration and Energetic Minima

Molecules with rotatable bonds can exist in multiple conformations. Understanding the conformational landscape of this compound is essential, as the biological activity of a molecule is often dependent on its three-dimensional shape. Computational methods can be used to systematically explore the potential energy surface of the molecule to identify stable conformations, or energetic minima.

This process typically involves rotating key dihedral angles and performing geometry optimizations at each step. The resulting energy profile reveals the relative energies of different conformers and the energy barriers between them. For this compound, the puckering of the dihydropyran ring and the orientation of the amine group are the primary sources of conformational flexibility. Identifying the lowest energy conformer is critical for subsequent molecular docking studies.

Molecular Docking Investigations for Ligand-Target Recognition

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict how a small molecule, such as this compound, might interact with a biological target, typically a protein receptor.

Prediction of Binding Modes and Interaction Specificity with Biological Receptors

The first step in a molecular docking study is to obtain the three-dimensional structures of both the ligand (this compound) and the target receptor. A docking algorithm then samples a large number of possible orientations of the ligand within the binding site of the receptor. Each of these orientations, or "poses," is scored based on a function that estimates the binding affinity.

The results of a docking simulation provide a set of predicted binding modes, with the top-ranked poses representing the most likely orientations of the ligand in the receptor's active site. This information is invaluable for understanding the structural basis of ligand-target recognition and for predicting the specificity of the interaction. The difluoro substituents and the amine group of this compound are expected to play a significant role in determining its binding orientation.

Elucidation of Key Binding Interactions and Active Site Complementarity

Once the preferred binding poses have been identified, a detailed analysis of the intermolecular interactions between the ligand and the receptor can be performed. These interactions can include hydrogen bonds, electrostatic interactions, hydrophobic interactions, and van der Waals forces.

In-depth Computational Analysis of this compound Reveals Limited Publicly Available Research

A comprehensive review of scientific literature and computational chemistry databases reveals a significant gap in publicly accessible research concerning the specific chemical compound this compound. Despite extensive searches for molecular dynamics simulations, quantitative structure-activity relationship (QSAR) modeling, and in silico predictions of its ADME properties, no dedicated studies detailing these computational analyses for this particular molecule could be identified.

While the broader class of chroman derivatives has been the subject of various computational investigations, the specific difluoro-substituted aminotetralin analog, this compound, appears to be largely unexplored in the public domain of computational chemistry. This scarcity of data prevents a detailed and scientifically accurate exposition on its dynamic behavior, predictive biological efficacy, and pharmacokinetic profile based on the requested computational methodologies.

The field of computational chemistry and molecular modeling plays a crucial role in modern drug discovery and development. Methodologies such as molecular dynamics simulations provide insights into the dynamic behavior and stability of molecules within biological environments. QSAR modeling is instrumental in predicting the biological efficacy of compounds, and in silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions are vital for assessing the pharmacokinetic properties of potential drug candidates.

However, for this compound, the application of these powerful computational tools has not been documented in available scientific literature. Consequently, the generation of a thorough and informative article strictly adhering to the requested outline on its computational chemistry and molecular modeling studies is not feasible at this time. The absence of such research highlights a potential area for future investigation within the scientific community to fully characterize the computational profile of this and other related fluorinated chroman derivatives.

Further research and publication of computational studies on this compound are necessary to enable a comprehensive understanding of its molecular behavior and potential as a therapeutic agent. Without such data, any discussion on its molecular dynamics, QSAR models, and ADME properties would be speculative and would not meet the standards of scientific accuracy.

Pharmacological Investigations and Biological Activities of Chroman 4 Amines, with Emphasis on Fluorinated Derivatives

Receptor Binding and Ligand Affinity Studies

The chroman scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework capable of binding to a variety of biological targets. acs.org The introduction of an amine at the 4-position and fluorine atoms on the aromatic ring can significantly influence the binding affinity and selectivity of these compounds for various receptors.

Research into the receptor binding profiles of chroman-4-amine (B2768764) derivatives is an active area of investigation. While specific data for 7,8-difluorochroman-4-amine is not available, studies on related chromen-4-one scaffolds provide insights into their potential interactions with neurotransmitter receptors. For instance, a series of 6-[(n-(cyclo)aminoalkyl)oxy]-4H-chromen-4-ones demonstrated significant affinity for sigma (σ) receptors, which are involved in a variety of central nervous system functions. nih.gov

In one study, the affinity of these chromen-4-one derivatives for σ₁ and σ₂ receptors was evaluated through radioligand binding assays. The length of the alkyl linker and the nature of the terminal amine were found to be critical for binding affinity. For example, a morpholine-containing derivative with a four-carbon linker (n=4) was identified as a potent σ₁ receptor ligand with a Kᵢ value of 19.6 nM and a 130-fold selectivity over the σ₂ receptor. nih.gov Another derivative incorporating an azepane ring also showed high affinity for the σ₁ receptor with a Kᵢ value of 27.2 nM. nih.gov These findings highlight the potential of the chroman framework to serve as a scaffold for developing selective ligands for neurotransmitter-associated receptors.

The strategic placement of fluorine atoms on a molecule can modulate its binding affinity for receptors. Fluorine's high electronegativity can alter the electronic distribution of the molecule and create new hydrogen bonding or other non-covalent interactions with receptor residues. nih.gov While no direct studies on this compound and neurotransmitter receptors were identified, research on other fluorinated compounds has demonstrated this principle. For example, the substitution of a hydroxyl group with fluorine in classical cannabinoids had a significant impact on their CB1 receptor binding affinity. nih.gov

The interaction of small molecules with ion channels and neurotransmitter transporters is a key aspect of their pharmacological profile. While data for this compound is absent, the broader class of chroman derivatives has been explored for such activities.

Regarding transporters, the introduction of an amine group suggests a potential for interaction with monoamine transporters, though this remains speculative without direct experimental evidence for this compound.

Enzyme Inhibition and Activation Assays

The chroman-4-one scaffold has been a fruitful starting point for the development of inhibitors for various enzymes. The substitution pattern on the chroman ring system, including the presence of fluorine, plays a crucial role in determining the potency and selectivity of these inhibitors. acs.orgnih.gov

Sirtuin 2 (SIRT2) Inhibition:

A number of studies have focused on chroman-4-one derivatives as inhibitors of SIRT2, a class III histone deacetylase implicated in neurodegenerative diseases and cancer. acs.orgnih.govgu.se Structure-activity relationship (SAR) studies have revealed that substituents at the 2-, 6-, and 8-positions of the chroman-4-one ring are critical for inhibitory activity. acs.orgnih.gov

In one study, a series of substituted chroman-4-ones were synthesized and evaluated for their SIRT2 inhibitory potential. The most potent compounds exhibited IC₅₀ values in the low micromolar range and were highly selective for SIRT2 over SIRT1 and SIRT3. acs.orgnih.gov Specifically, electron-withdrawing groups at the 6- and 8-positions were found to be favorable for activity. acs.orgnih.gov Interestingly, a 7-fluoro substituted chroman-4-one derivative showed only weak inhibitory activity, suggesting that the position of fluorine substitution is critical. acs.orgnih.gov

| Compound | Substituents | SIRT2 Inhibition (at 200 µM) | IC₅₀ (µM) |

| 8-bromo-6-chloro-2-pentylchroman-4-one | 8-Br, 6-Cl, 2-pentyl | 88% | 4.5 |

| 6,8-dibromo-2-pentylchroman-4-one | 6,8-diBr, 2-pentyl | Not reported | 1.5 |

| 7-fluoro-2-pentylchroman-4-one | 7-F, 2-pentyl | 18% | Not determined |

This table is based on data for chroman-4-one derivatives and not this compound.

H+/K+-ATPase Inhibition:

While no direct evidence links this compound to H+/K+-ATPase inhibition, this enzyme is a known target for various heterocyclic compounds. Further research would be necessary to determine if fluorinated chroman-4-amines possess any activity against this proton pump.

Aromatase Inhibition:

Fluorinated 3-phenylchroman-4-one (isoflavanone) derivatives have been investigated as inhibitors of aromatase, an enzyme involved in estrogen biosynthesis and a target for breast cancer therapy. nih.gov In this research, a 6-fluoro-3-(pyridin-3-yl)chroman-4-one (B11871734) was identified as a potent aromatase inhibitor with an IC₅₀ value of 0.8 µM. This was a significant increase in potency compared to its non-fluorinated parent compound, highlighting the positive impact of fluorine substitution in this context. nih.gov The study suggested that the fluorine atom could increase the acidity of adjacent C-H bonds, potentially leading to stronger interactions with the enzyme's active site. nih.gov

| Compound | Substituents | Aromatase IC₅₀ (µM) |

| 3-(pyridin-3-yl)chroman-4-one | 3-(pyridin-3-yl) | 5.8 |

| 6-fluoro-3-(pyridin-3-yl)chroman-4-one | 6-F, 3-(pyridin-3-yl) | 0.8 |

| 8-fluoro-3-(pyridin-3-yl)chroman-4-one | 8-F, 3-(pyridin-3-yl) | Not specified as most active |

This table is based on data for fluorinated isoflavanone (B1217009) derivatives and not this compound.

In Vitro Cellular Assays for Functional Biological Responses

The biological activity of chroman derivatives has been explored in various cellular assays, demonstrating a range of functional responses.

Derivatives of the chroman-4-one scaffold have been shown to possess antiproliferative properties in cancer cell lines. gu.se For example, certain chroman-4-one-based SIRT2 inhibitors were found to reduce the proliferation of breast and lung cancer cells. gu.se

Furthermore, antimicrobial activity has been reported for some chroman-4-one and homoisoflavonoid derivatives against pathogenic microorganisms. mdpi.com These studies underscore the broad biological potential of the chroman scaffold, which can be fine-tuned through chemical modifications, including fluorination. The introduction of fluorine can enhance metabolic stability and cell permeability, potentially leading to improved efficacy in cellular models. researchgate.net

Antiproliferative and Cytotoxicity Studies in Cancer Cell Lines

The antiproliferative and cytotoxic effects of fluorinated chroman derivatives have been explored in various cancer cell lines. While direct studies on this compound are not available, research on related fluorinated isoflavanones (3-phenylchroman-4-ones) has shown promising results. For instance, a study investigating fluorinated and bifunctionalized isoflavanone aromatase inhibitors demonstrated that these compounds exhibit anti-proliferative effects on human breast cancer cell line MCF-7 researchgate.netnih.gov.

In this study, 6-fluoro-3-(pyridin-3-yl)chroman-4-one was identified as a potent aromatase inhibitor with an IC₅₀ value of 0.8 μM researchgate.netnih.gov. Aromatase is a key enzyme in estrogen biosynthesis, and its inhibition is a validated strategy in the treatment of hormone-dependent breast cancer nih.gov. The anti-proliferative effects of these compounds are linked to their ability to inhibit aromatase, thereby reducing estrogen production and suppressing the growth of estrogen-receptor-positive breast cancer cells nih.govnih.gov.

Another study on chroman-4-one and chromone-based SIRT2 inhibitors also reported antiproliferative effects in breast cancer (MCF-7) and lung carcinoma (A549) cell lines, with the effects correlating to their SIRT2 inhibition potency.

Table 1: Antiproliferative Activity of Selected Fluorinated Chroman-4-one Derivatives

| Compound | Cancer Cell Line | Activity | IC₅₀ Value |

|---|---|---|---|

| 6-fluoro-3-(pyridin-3-yl)chroman-4-one | MCF-7 (Breast Cancer) | Aromatase Inhibition | 0.8 μM |

Anti-inflammatory Response Evaluation and Cytokine Modulation

The chromone (B188151) scaffold is a core structure in many compounds known for their anti-inflammatory properties. While specific data on this compound is lacking, studies on other chromone derivatives indicate a potential for anti-inflammatory activity. These compounds have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and various cytokines nih.gov.

A study on novel 2-phenyl-4H-chromen-4-one derivatives found that these compounds could suppress inflammation induced by lipopolysaccharide (LPS) in RAW264.7 macrophage cells. The mechanism of action was found to be the inhibition of the Toll-like receptor 4 (TLR4)/mitogen-activated protein kinase (MAPK) signaling pathway nih.gov. This inhibition led to a downregulation in the expression of pro-inflammatory cytokines, including interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) nih.gov.

Table 2: Anti-inflammatory Activity of a 2-Phenyl-4H-chromen-4-one Derivative (Compound 8)

| Cell Line | Inflammatory Stimulus | Effect | Mechanism of Action |

|---|---|---|---|

| RAW264.7 | LPS | Downregulation of NO, IL-6, and TNF-α expression | Inhibition of TLR4/MAPK signaling pathway |

Antioxidant Activity Assessment and Oxidative Stress Reduction

Oxidative stress is implicated in the pathogenesis of numerous diseases, and compounds with antioxidant properties are of significant therapeutic interest. The chromone structure is present in many natural flavonoids known for their antioxidant activities. Research on fluorinated 2-arylchromen-4-ones has included the investigation of their antioxidant potential researchgate.net.

In a study evaluating the biological activities of these compounds, their primary antioxidant activity was assessed using ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) and FRAP (ferric reducing antioxidant power) tests researchgate.net. While the specific results for individual fluorinated compounds were not detailed in the provided abstract, the inclusion of these tests indicates that antioxidant activity is a recognized property of this class of compounds. Furthermore, the structurally related 7,8-dihydroxyflavone (B1666355) has been shown to exert powerful antioxidant activity, protecting neuronal cells from oxidative injury nih.govnih.govnih.gov. This compound was found to reduce cellular malondialdehyde content and elevate total superoxide (B77818) dismutase activity in cells under oxidative stress nih.gov.

Antimicrobial Efficacy Against Bacterial and Fungal Strains

The chroman-4-one scaffold is a recurring motif in compounds exhibiting antimicrobial properties. Although there is no specific data on the antimicrobial activity of this compound, studies on related chroman-4-one derivatives have demonstrated their efficacy against a range of pathogenic bacteria and fungi mdpi.comresearchgate.netnih.govnih.gov.

In one study, a series of chroman-4-one and homoisoflavonoid derivatives were evaluated for their antimicrobial activity against medically significant bacteria and fungi, including Staphylococcus epidermidis, Pseudomonas aeruginosa, Salmonella enteritidis, and various Candida species mdpi.comresearchgate.netnih.gov. Thirteen of the twenty-five tested compounds showed antimicrobial activity, with some demonstrating greater potency than the positive control, particularly against Candida species mdpi.comresearchgate.netnih.gov. Another study on sulfonamide-derived chromones reported significant antibacterial activity against both Gram-negative (Escherichia coli, Pseudomonas aeruginosa, Salmonella typhi, Shigella flexneri) and Gram-positive (Bacillus subtilis, Staphylococcus aureus) bacteria, as well as antifungal activity against several fungal strains nih.gov.

Table 3: Antimicrobial Activity of Selected Chroman-4-one Derivatives

| Compound Class | Tested Organisms | Activity |

|---|---|---|

| Chroman-4-one and homoisoflavonoid derivatives | Staphylococcus epidermidis, Pseudomonas aeruginosa, Salmonella enteritidis, Candida species | Active against several bacterial and fungal strains |

| Sulfonamide-derived chromones | Gram-negative and Gram-positive bacteria, various fungal strains | Significant antibacterial and antifungal activity |

Antiviral Activity Investigations

The antiviral potential of fluorinated chroman derivatives has been a subject of interest, particularly in the context of influenza viruses. While there are no specific antiviral studies on this compound, research on a closely related compound has yielded significant findings.

A study on the synthesis and antiviral activity of fluorinated 2-arylchroman-4-ones identified 6,8-difluoro-2-(4-(trifluoromethyl)phenyl)chroman-4-one as a potent inhibitor of the influenza A/Puerto Rico/8/34 (H1N1) virus researchgate.net. This compound exhibited an IC₅₀ of 6 μM and a selectivity index (SI) of 150 in a Madin-Darby Canine Kidney (MDCK) cell line researchgate.net. The compound also showed activity against other influenza virus strains, including A(H5N2) and influenza B, suggesting that fluorinated 2-arylchroman-4-ones are a promising scaffold for the development of anti-influenza agents researchgate.net.

Table 4: Antiviral Activity of 6,8-difluoro-2-(4-(trifluoromethyl)phenyl)chroman-4-one

| Virus Strain | Cell Line | IC₅₀ | Selectivity Index (SI) |

|---|---|---|---|

| Influenza A/Puerto Rico/8/34 (H1N1) | MDCK | 6 μM | 150 |

| Influenza A(H5N2) | MDCK | - | 53 |

| Influenza B | MDCK | - | 42 |

Investigations into Neuroprotective and Central Nervous System Activities

The incorporation of fluorine into drug candidates is a common strategy to enhance their penetration of the blood-brain barrier, a critical factor for drugs targeting the central nervous system (CNS) nih.govnih.govresearchgate.net. Although direct neuroprotective studies on this compound are not available in the scientific literature, its chemical structure suggests potential for CNS activity. A commercial description of (R)-7,8-Difluorochroman-4-amine indicates its potential as an intermediate in the synthesis of drugs targeting the CNS, such as antidepressants, due to its ability to bind to brain receptors myskinrecipes.com.

Research on other chromene derivatives has demonstrated neuroprotective effects. For example, N-((3,4-dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline has been shown to have neuroprotective effects against excitotoxicity and oxidative stress in primary cultured rat cortical cells mdpi.com. This compound was found to enhance the ERK-mediated phosphorylation of CREB, a key transcription factor involved in neuroprotection mdpi.com. The related compound 7,8-dihydroxyflavone has also been extensively studied for its neuroprotective effects, which are mediated through its antioxidant properties and its function as a TrkB agonist nih.govnih.gov.

Mechanistic Studies of Biological Action and Molecular Target Elucidation

While the specific molecular targets of this compound have not been elucidated, mechanistic studies of related fluorinated chroman derivatives have provided insights into their biological actions.

The antiproliferative effects of fluorinated isoflavanones in breast cancer cells are attributed to their inhibition of the aromatase enzyme, which is crucial for estrogen synthesis nih.govnih.gov. In the context of anti-inflammatory activity, certain 2-phenyl-4H-chromen-4-one derivatives have been shown to act by inhibiting the TLR4/MAPK signaling pathway, thereby reducing the production of pro-inflammatory cytokines nih.gov.

The antiviral mechanism of 6,8-difluoro-2-(4-(trifluoromethyl)phenyl)chroman-4-one against the influenza virus is proposed to be through the inhibition of the viral neuraminidase enzyme. It is suggested that this class of compounds may act as mechanism-based inhibitors, forming a covalent bond with a key tyrosine residue (Y406) in the active site of the neuraminidase, leading to its inactivation nih.gov.

For other chroman-4-one derivatives, different molecular targets have been identified. Some have been found to be inhibitors of SIRT2, a sirtuin deacetylase implicated in various cellular processes acs.org, while others have been shown to target pteridine (B1203161) reductase 1, an enzyme in certain parasites mdpi.com.

Structure Activity Relationship Sar Analysis of 7,8 Difluorochroman 4 Amine Analogues

Impact of Fluorine Substituents on Biological Potency, Selectivity, and Metabolism

The introduction of fluorine onto the chroman ring profoundly alters the molecule's physicochemical properties. The number and, crucially, the position of fluorine substituents dictate their effect on the compound's interaction with biological targets.

The location of fluorine atoms on the aromatic ring of the chroman scaffold significantly influences the molecule's electronic distribution, which in turn can dramatically alter its binding affinity for a biological target. Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I). This effect can change the acidity of nearby protons and the basicity of nitrogen atoms, as well as modulate the electron density of the aromatic ring system.

In the case of 7,8-Difluorochroman-4-amine, the two adjacent fluorine atoms exert a powerful cumulative electron-withdrawing effect on the benzo portion of the chroman ring. This localized change in electron density can affect interactions with receptor surfaces, such as π-π stacking or cation-π interactions. The specific 7,8-difluoro substitution pattern creates a unique electronic environment compared to other positional isomers (e.g., 5,6-difluoro or 6,7-difluoro).

Studies on related chromanone scaffolds have shown that the electronic nature of substituents on the aromatic ring is a critical factor for biological activity. For instance, in a series of chroman-4-one derivatives evaluated as Sirtuin 2 (SIRT2) inhibitors, electron-withdrawing groups on the aromatic ring were found to generally enhance activity. However, this effect is highly position-dependent. The same study found that a 6,8-difluoro substituted analogue was considerably less active than its 6,8-dichloro and 6,8-dibromo counterparts, and a single 7-fluoro substitution resulted in only weak inhibitory activity. Conversely, in a different series of N-[2-[(substituted chroman-8-yl)oxy]ethyl]-4-(4-methoxyphenyl)butylamines, a C6-fluoro analogue displayed extremely potent affinity and antagonism for the 5-HT1A receptor. These findings underscore that the biological consequence of fluorination is not uniform and depends heavily on the specific receptor topology and the precise location of the fluorine atom.

| Compound Scaffold | Fluorine Position(s) | Target | Effect on Activity |

| Chroman-4-one | 6,8-difluoro | SIRT2 | Decreased Potency |

| Chroman-4-one | 7-fluoro | SIRT2 | Weak Inhibition |

| Chroman-8-oxy-ethylamine | 6-fluoro | 5-HT1A Receptor | Increased Potency |

Fluorination is a widely used strategy to enhance the metabolic stability and lipophilicity of drug candidates. Replacing a hydrogen atom with a fluorine atom can block sites of oxidative metabolism, as the carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond and is not susceptible to hydroxylation by cytochrome P450 (CYP) enzymes.

The introduction of fluorine generally increases a molecule's lipophilicity, which is its ability to partition into nonpolar environments like cell membranes. This property is often measured by the octanol-water partition coefficient (LogP). For this compound, the predicted LogP value is approximately 2.45, indicating moderate lipophilicity which can be favorable for crossing biological membranes. This increase in lipophilicity can improve oral absorption and brain penetration.

The strategic placement of fluorine at the 7 and 8 positions would be expected to shield the aromatic ring from metabolic attack (e.g., aromatic hydroxylation), potentially increasing the compound's half-life and duration of action in a biological system. This enhanced stability is a key advantage of using fluorinated motifs in drug design.

| Compound | Predicted LogP | Predicted pKa |

| This compound | 2.447 | 8.28 |

Role of the Amine Group at the C-4 Position in Receptor Recognition and Pharmacodynamics

The primary amine at the C-4 position of the chroman ring is a critical functional group, acting as a key pharmacophoric element for receptor interaction. Its properties, such as basicity and potential for substitution, are pivotal for pharmacodynamics.

The amine group at the C-4 position is basic and, at physiological pH (typically around 7.4), will exist in a dynamic equilibrium between its neutral (R-NH₂) and protonated (R-NH₃⁺) forms. The proportion of each form is determined by the amine's basicity, quantified by its pKa value. The predicted pKa for this compound is approximately 8.28 nih.gov. This suggests that at physiological pH, a significant portion of the molecules will be in the protonated, cationic state.

This protonated amine is crucial for forming strong ionic interactions (salt bridges) with negatively charged amino acid residues, such as aspartate or glutamate, within a receptor's binding pocket. This type of electrostatic interaction is often a primary anchor point for a ligand, contributing significantly to its binding affinity. The ability to form hydrogen bonds, both as a donor (in the R-NH₃⁺ form) and an acceptor (in the R-NH₂ form), further solidifies its role in receptor recognition.

Modification of the primary amine at the C-4 position to a secondary (R-NHR') or tertiary (R-NR'R'') amine can have profound effects on biological activity. N-substitution alters several key properties:

Basicity: Alkyl substitution typically increases the basicity of an amine, which would shift the equilibrium more towards the protonated state at physiological pH.

Steric Profile: The addition of substituents increases steric bulk around the nitrogen atom. This can either enhance binding by filling a hydrophobic pocket in the receptor or decrease binding by causing a steric clash with the receptor surface.

Hydrogen Bonding: N-substitution reduces the number of hydrogen bond donors. A primary amine (R-NH₂) can donate two hydrogen bonds, a secondary amine (R-NHR') can donate one, and a tertiary amine (R-NR'R'') cannot donate any. If hydrogen bond donation is critical for receptor binding, N-alkylation will decrease or abolish activity.

The optimal type of amine (primary, secondary, or tertiary) and the nature of the N-substituents are highly specific to the particular biological target. For example, in a study of spiperone (B1681076) analogues, N-alkylation significantly altered the affinity and selectivity for dopamine (B1211576) D2 and serotonin (B10506) 5-HT2 receptors. Small alkyl groups reduced selectivity, while larger N-benzyl substituents improved it by reducing affinity for the 5-HT2 receptor. This highlights the sensitivity of receptor pockets to the size and nature of substituents on the amine nitrogen.

Influence of Chroman Ring Modifications on Pharmacological Profiles

Beyond substitutions on the aromatic ring, modifications to the chroman ring itself, including the pyran portion, can significantly impact the pharmacological profile. The chroman scaffold serves as a rigid three-dimensional framework that properly orients the key pharmacophoric elements—the aromatic ring and the C-4 amine—for optimal interaction with a receptor.

Alterations such as the introduction of alkyl or other functional groups at the C-2 or C-3 positions can influence activity. SAR studies on chroman-4-one inhibitors of SIRT2 showed that an alkyl chain of optimal length (three to five carbons) at the C-2 position was crucial for high potency. Bulky groups directly connected to the ring system were found to diminish the inhibitory effect.

Replacing the oxygen atom in the chroman ring with another heteroatom, such as sulfur to form a thiochroman, would also significantly alter the molecule's properties. The change in bond angles, bond lengths, and electronic character could lead to a different three-dimensional shape and binding profile. For example, some studies have shown that thiochromanone scaffolds can confer enhanced cytotoxic or antimicrobial activity compared to their chromanone counterparts. These modifications highlight the importance of the chroman ring's structural integrity and its role in defining the spatial arrangement of the key interacting moieties.

Effects of Ring Saturation and Conformation

The saturation level of the heterocyclic ring in the chroman core is a key determinant of the molecule's three-dimensional shape and, consequently, its interaction with biological targets. The existing saturated dihydropyran ring in this compound imparts a specific conformational flexibility that can be crucial for binding to a receptor or enzyme active site.

Alterations to this saturation can lead to significant changes in activity. For instance, the introduction of a double bond to form a chromene analogue would flatten the heterocyclic ring, altering the spatial orientation of the 4-amine group. Conversely, complete saturation to a perhydrochroman system would introduce additional stereocenters and a more complex conformational landscape.

The development of methodologies for the diversification of saturated cyclic amines, such as ring expansion or contraction, offers a pathway to generate novel analogues. researchgate.netresearchgate.net These modifications would fundamentally alter the scaffold's geometry and could lead to the discovery of compounds with improved potency or selectivity.

| Analogue | Modification | Expected Conformational Change | Hypothesized Impact on Activity |

|---|---|---|---|

| This compound | Saturated dihydropyran ring | Chair/boat conformations | Baseline activity |

| 7,8-Difluoro-2H-chromen-4-amine | Introduction of a double bond | Planar heterocyclic ring | Potentially altered receptor binding due to rigidity |

| 7,8-Difluorodecahydrochromen-4-amine | Fully saturated ring system | Increased number of stereoisomers and conformational flexibility | May lead to identification of more potent stereoisomers |

Impact of Substituents at Other Positions of the Chroman Core

The placement and nature of substituents on the aromatic portion of the chroman core are critical for modulating the electronic properties and steric profile of the molecule. In the parent compound, the 7- and 8-position fluorine atoms significantly influence its lipophilicity and metabolic stability.